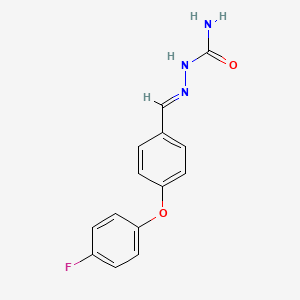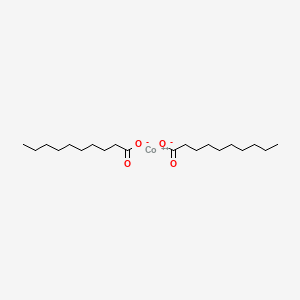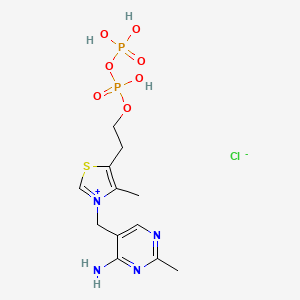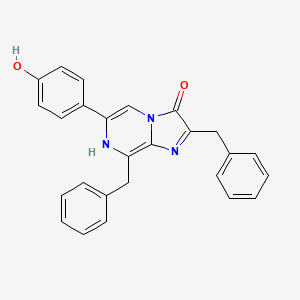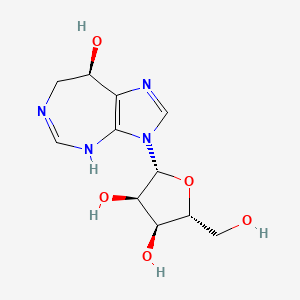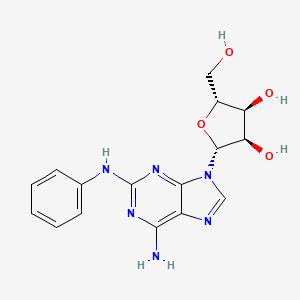
2-苯基氨基腺苷
描述
2-Phenylaminoadenosine is a purine nucleoside with the molecular formula C16H18N6O4. It is known for its role as a non-selective agonist of adenosine receptors, particularly the A2A and A3 subtypes . This compound has been studied for its potential therapeutic applications due to its ability to modulate various physiological processes.
科学研究应用
2-苯基氨基腺苷具有广泛的科学研究应用,包括:
化学: 它被用作研究腺苷受体相互作用和信号通路的一种工具化合物。
生物学: 该化合物用于研究,以了解其对细胞过程和受体调节的影响。
医学: 由于其受体激动剂特性,它正在被研究用于心血管疾病、炎症和神经系统疾病的潜在治疗应用。
工业: 它被用于开发针对腺苷受体的新药和治疗剂.
准备方法
合成路线和反应条件: 2-苯基氨基腺苷的合成通常涉及在特定条件下使腺苷与苯胺反应。该过程可以概括如下:
起始原料: 腺苷和苯胺。
反应条件: 该反应在合适的催化剂和溶剂存在下进行,通常在回流条件下进行。
工业生产方法: 虽然详细的工业生产方法没有广泛记载,但在实验室环境中的合成过程可以扩展到工业应用。这涉及优化反应条件,使用更大的起始原料量,并采用工业规模的纯化技术。
化学反应分析
反应类型: 2-苯基氨基腺苷经历各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化,形成相应的氧化产物。
还原: 还原反应可以用来修饰分子中存在的官能团。
常见试剂和条件:
氧化: 可以使用过氧化氢或高锰酸钾等常见的氧化剂。
还原: 使用硼氢化钠或氢化铝锂等还原剂。
取代: 各种亲电试剂可用于取代反应,具体取决于所需的产物。
主要产物: 从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可能会产生氧化衍生物,而取代反应可以将新的官能团引入分子。
作用机制
2-苯基氨基腺苷通过与腺苷受体结合,特别是 A2A 和 A3 亚型发挥作用。结合后,它会激活这些受体,导致细胞内信号事件的级联反应。 这种激活会导致各种生理反应,如血管舒张、抗炎作用和神经递质释放的调节 。涉及的分子靶标和途径包括环腺苷酸 (cAMP) 途径和磷脂酰肌醇 3-激酶 (PI3K) 途径。
类似化合物:
腺苷: 一种具有类似受体激动剂特性的天然核苷。
N6-环戊基腺苷: 一种选择性 A1 腺苷受体激动剂。
2-氯腺苷: 一种具有更广受体选择性的强效腺苷受体激动剂.
独特性: 2-苯基氨基腺苷的独特之处在于它对 A2A 和 A3 腺苷受体均具有非选择性激动剂活性。这种双重活性使其能够调节比更具选择性的激动剂更广泛的生理过程。此外,它的结构修饰提供了独特的药理学特性,这些特性在研究和治疗应用中具有价值。
相似化合物的比较
Adenosine: A naturally occurring nucleoside with similar receptor agonist properties.
N6-Cyclopentyladenosine: A selective A1 adenosine receptor agonist.
2-Chloroadenosine: A potent adenosine receptor agonist with broader receptor selectivity.
Uniqueness: 2-Phenylaminoadenosine is unique due to its non-selective agonist activity on both A2A and A3 adenosine receptors. This dual activity allows it to modulate a wider range of physiological processes compared to more selective agonists. Additionally, its structural modifications provide distinct pharmacological properties that are valuable in research and therapeutic applications.
属性
IUPAC Name |
2-(6-amino-2-anilinopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O4/c17-13-10-14(21-16(20-13)19-8-4-2-1-3-5-8)22(7-18-10)15-12(25)11(24)9(6-23)26-15/h1-5,7,9,11-12,15,23-25H,6H2,(H3,17,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCNILGOVBBRMBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50866310 | |
| Record name | 9-Pentofuranosyl-N~2~-phenyl-9H-purine-2,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50866310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2-Phenylaminoadenosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001069 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
53296-10-9 | |
| Record name | 2-Phenylaminoadenosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001069 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 2-Phenylaminoadenosine (CV 1808) primarily interacts with adenosine receptors, specifically the A2A and A2B subtypes. [, , , , , , , , , , , , , , , , , , , , , , , , , , ] This interaction leads to various downstream effects depending on the receptor subtype and tissue involved.
- A2A receptor activation: CV 1808 exhibits agonist activity at A2A receptors. [, , , , , , , , , , , , , , , , , , , , , , , , , , ] Activation of these receptors typically leads to vasodilation in various vascular beds, including coronary, pulmonary, and renal. [, , , , , , , , , , , , , , , , , , , , , , , , , , ] This vasodilatory effect is often associated with increased cyclic adenosine monophosphate (cAMP) levels in smooth muscle cells. [, , , , , , , , , , , , , , , , , , , , , , , , , , ] In the heart, A2A receptor activation can lead to negative chronotropic effects (decreased heart rate). [, , , , , , , , , , , , , , , , , , , , , , , , , , ]
- A2B receptor activation: CV 1808 can also activate A2B receptors, although its affinity for these receptors is generally lower than for A2A receptors. [, , , , , , , , , , , , , , , , , , , , , , , , , , ] Activation of A2B receptors can also contribute to vasodilation and may play a role in regulating intestinal fluid secretion. [, , , , , , , , , , , , , , , , , , , , , , , , , , ]
A:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


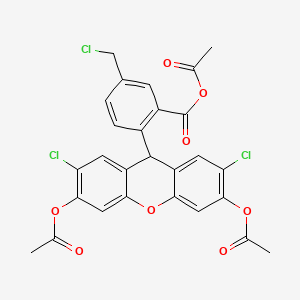
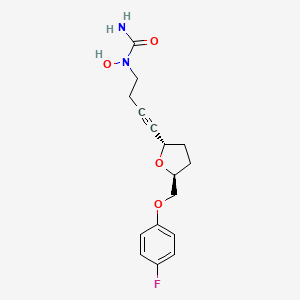
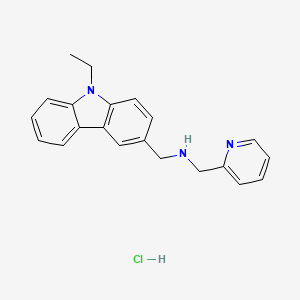
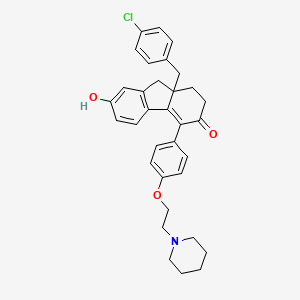


![(E)-N-{7-[1-(4-chloro-2-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N'-methoxymethanimidamide](/img/structure/B1669273.png)
